molecular formula C15H20O3 B7848413 Methyl 4-(4-n-butylphenyl)-4-oxobutyrate

Methyl 4-(4-n-butylphenyl)-4-oxobutyrate

Cat. No.: B7848413
M. Wt: 248.32 g/mol
InChI Key: LXFMGVBLFLKATI-UHFFFAOYSA-N
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Description

Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is an aromatic ester characterized by a 4-n-butylphenyl group attached to a 4-oxobutyrate backbone. These compounds are typically intermediates in organic synthesis, pharmaceutical research, and materials science. For instance, methyl 4-oxobutyrate (CAS 13865-19-5) serves as a precursor for synthesizing more complex derivatives, with a boiling point of 167.3°C and molecular weight of 116.115 g/mol .

Properties

IUPAC Name

methyl 4-(4-butylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-2/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFMGVBLFLKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(4-n-butylphenyl)-4-oxobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In antioxidant applications, it may scavenge free radicals and prevent oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences physical properties. Key examples include:

Table 1: Physical Properties of Selected Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Characteristics
Methyl 4-oxobutyrate None C₅H₈O₃ 116.115 167.3 High volatility, precursor
Methyl 4-(4-bromophenyl)-4-oxobutanoate 4-Bromophenyl C₁₁H₁₁BrO₃ 285.139 N/A Bromine enhances reactivity
Ethyl 4-(4-chlorophenyl)-4-oxobutyrate 4-Chlorophenyl C₁₂H₁₃ClO₃ 240.689 N/A Chlorine increases lipophilicity
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate 3-Methoxyphenyl C₁₃H₁₆O₄ 236.270 N/A Methoxy group improves solubility

Key Observations :

  • Halogenated Derivatives : Bromine and chlorine substituents increase molecular weight and lipophilicity, making these analogs suitable for hydrophobic applications .
  • Methoxy Derivatives : Methoxy groups enhance solubility in polar solvents due to their electron-donating nature .
  • Steric Effects: Bulkier substituents like n-butyl (in the target compound) likely reduce solubility but improve stability in non-polar environments.
Bromination Studies

Methyl 2-(p-fluorophenyl)-4-oxobutyrate (5b) and methyl 2-(p-chlorophenyl)-4-oxobutyrate (5c) undergo bromination to yield furanones, demonstrating substituent-dependent reactivity. Electron-withdrawing groups (e.g., -F, -Cl) stabilize intermediates, facilitating lactone formation. In contrast, methoxy groups (electron-donating) lead to complex mixtures due to competing ring bromination .

Chromatographic Behavior

Chromatographic retention varies with substituents. For example:

  • System 1 (n-BuOH/HOAc/H₂O) : Aromatic esters like methyl 4-(4-bromophenyl)-4-oxobutyrate show higher retention due to hydrophobicity .
  • System 3 (Toluene/HOAc) : Methoxy derivatives exhibit lower retention, aligning with their increased polarity .

Biological Activity

Methyl 4-(4-n-butylphenyl)-4-oxobutyrate, a compound of interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C15_{15}H18_{18}O3_3
  • Molecular Weight: 250.30 g/mol

The compound features a butylphenyl group, which is significant for its interaction with biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to the accumulation of protoporphyrin IX (PPIX), which can affect cellular functions related to angiogenesis .

2. Anti-Angiogenic Effects

The compound has demonstrated anti-angiogenic properties in vitro, particularly through its effects on human retinal endothelial cells (HRECs). Studies have shown that treatment with this compound results in:

  • Significant inhibition of tube formation in HRECs.
  • Dose-dependent reduction in cell migration.
  • Decreased expression of COXIV, a mitochondrial protein indicative of heme depletion due to FECH inhibition .

These findings suggest that the compound could be a candidate for treating diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits FECH; causes PPIX accumulation
Anti-AngiogenicReduces tube formation and cell migration
Cellular ToxicityMinimal toxicity observed in normal retinal cells

Case Study: Anti-Angiogenic Potential

In a controlled study, HRECs were treated with varying concentrations of this compound alongside a known FECH inhibitor (NMPP). The results indicated that:

  • At higher concentrations, the compound significantly reduced both PPIX levels and COXIV expression.
  • The anti-angiogenic effects were confirmed through migration assays where treated cells exhibited reduced migratory capacity compared to untreated controls .

Therapeutic Implications

The biological activity of this compound suggests its potential use in therapeutic applications targeting angiogenesis-related disorders. Given its mechanism of action involving enzyme inhibition and subsequent cellular effects, further research could elucidate its role in clinical settings.

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